APN-C3-NH-Boc

PROTAC Linker Bioconjugation Alkyl/ether linker

APN-C3-NH-Boc (tert-butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate, CAS: 1539292-60-8) is a heterobifunctional, alkyl/ether-based linker containing an aminopropionitrile-derived (APN) thiol-reactive moiety and a Boc-protected amine. It is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker and a click chemistry reagent, enabling the conjugation of an E3 ligase ligand and a target protein ligand.

Molecular Formula C18H21N3O3
Molecular Weight 327.4 g/mol
Cat. No. B15542062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPN-C3-NH-Boc
Molecular FormulaC18H21N3O3
Molecular Weight327.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H21N3O3/c1-18(2,3)24-17(23)20-13-5-7-16(22)21-15-10-8-14(9-11-15)6-4-12-19/h8-11H,5,7,13H2,1-3H3,(H,20,23)(H,21,22)
InChIKeyAMGRZHJEZVBBHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APN-C3-NH-Boc Linker: Procurement Overview for PROTAC Synthesis & Bioconjugation


APN-C3-NH-Boc (tert-butyl 3-(4-(2-cyanoethynyl)phenylcarbamoyl)propylcarbamate, CAS: 1539292-60-8) is a heterobifunctional, alkyl/ether-based linker containing an aminopropionitrile-derived (APN) thiol-reactive moiety and a Boc-protected amine . It is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker and a click chemistry reagent, enabling the conjugation of an E3 ligase ligand and a target protein ligand . Its functional groups allow for orthogonal, stepwise synthetic strategies crucial for constructing complex heterobifunctional molecules .

Why Generic Substitution Fails: The Consequence of APN-C3-NH-Boc Linker Selection in PROTAC Design


Generic substitution among PROTAC linkers is scientifically unsound due to the critical role linker composition and length play in ternary complex formation and subsequent target degradation efficiency [1]. Swapping APN-C3-NH-Boc for a common PEG-based analog without rigorous re-optimization can lead to project failure. While PEG linkers enhance solubility, they introduce significant differences in molecular length, flexibility, and overall hydrophilicity which drastically alter the spatial orientation between the target protein and the E3 ligase, a key determinant of effective ubiquitination . Furthermore, the core conjugation chemistry differs; the APN group in APN-C3-NH-Boc provides a distinct chemoselective thiol-coupling strategy with superior stability compared to traditional maleimide chemistry, making it non-interchangeable in workflows requiring stable, non-cleavable linkages .

Quantitative Differentiation Guide for APN-C3-NH-Boc vs. Closest Analogs


Linker Backbone: Alkyl/Ether Chain vs. PEG Chain - A Comparison of Hydrophobicity and Flexibility

APN-C3-NH-Boc is classified as an alkyl/ether-based linker, distinguishing it from its PEG-based analogs like APN-C3-PEG4-alkyne . This classification directly impacts molecular weight and the hydrophobic/hydrophilic balance of the final PROTAC. While PEG chains provide flexibility and improved aqueous solubility, alkyl/ether chains are shorter, more rigid, and more lipophilic, which can be advantageous for optimizing cellular permeability and for applications where minimal linker bulk is desired .

PROTAC Linker Bioconjugation Alkyl/ether linker

Conjugation Chemistry: APN-Thiol vs. Maleimide-Thiol Conjugate Stability

The 3-arylpropiolonitrile (APN) moiety in APN-C3-NH-Boc is described as a new class of thiol-specific conjugation reagent. It provides 'good stability' for the resulting thioether linkages in aqueous media . Another source characterizes the stability of APN-cysteine conjugates as 'superior' in aqueous media, human plasma, and living cells compared to other thiol-coupling methods [1]. This is in direct contrast to the well-known liability of maleimide-thiol conjugates, which are susceptible to retro-Michael addition and subsequent thiol-exchange reactions in vivo, leading to linker instability.

Bioconjugation Thiol-click chemistry Linker stability

Functional Handle: Click Chemistry Reactivity (Alkyne) vs. Terminal Functional Group (Amine)

APN-C3-NH-Boc contains an alkyne group, classifying it as a click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules . This provides a specific, high-yielding conjugation route orthogonal to the amine handle. In contrast, a close analog, APN-C3-amine, possesses a primary amine terminal group, which is suited for coupling to carboxylic acids or NHS esters . These are two fundamentally different and non-interchangeable synthetic strategies.

Click Chemistry PROTAC Linker Alkyne

Synthetic Strategy: Orthogonal Protection with Boc vs. Unprotected Amine

APN-C3-NH-Boc is supplied with a Boc (tert-butoxycarbonyl) protecting group on its amine terminus. This provides acid-labile protection, enabling orthogonal deprotection strategies in multi-step syntheses . This contrasts with APN-C3-amine, which has an unprotected primary amine ready for immediate conjugation . The Boc group prevents unwanted reactions at the amine site until it is intentionally deprotected, providing precise control over the synthetic sequence.

Organic Synthesis PROTAC Linker Boc protection

High-Value Application Scenarios for APN-C3-NH-Boc in PROTAC Development and Bioconjugation


Rational PROTAC Library Synthesis for SAR Studies

Researchers investigating the structure-activity relationship (SAR) of linker composition on PROTAC efficacy should procure APN-C3-NH-Boc to synthesize a library of alkyl/ether-based PROTACs . This allows for a direct, quantitative comparison of degradation efficiency (e.g., DC50, Dmax) against control molecules synthesized with PEG-based linkers like APN-C3-PEG4-alkyne . Using APN-C3-NH-Boc enables the study of how a more rigid, hydrophobic linker influences ternary complex formation and cellular activity, providing critical data for lead optimization.

Stable, Non-Cleavable Bioconjugate Construction for In Vivo Studies

For applications where long-term stability of a bioconjugate is paramount, such as in vivo pharmacokinetic studies or the development of stable diagnostic probes, APN-C3-NH-Boc is the preferred reagent. Its APN moiety enables thiol-conjugation that is reported to be 'superior' in stability in human plasma compared to alternatives . Following deprotection, the resulting amine can be further conjugated to a payload, creating a stable, dual-functionalized molecule where the linkage is resistant to deconjugation that plagues maleimide chemistry .

Stepwise PROTAC Assembly Using Orthogonal Conjugation Strategies

Medicinal chemists requiring a highly controlled, stepwise synthesis of PROTACs will find APN-C3-NH-Boc essential. The Boc-protected amine provides orthogonal protection, allowing the APN group to be reacted with a thiol-containing ligand (e.g., a modified E3 ligase ligand) first, without interference . Following purification, the Boc group can be cleanly removed under mild acidic conditions, revealing a free amine for conjugation to the target protein ligand. This orthogonal strategy, enabled by the Boc group, is not possible with unprotected analogs like APN-C3-amine and is critical for achieving high purity and yield in complex syntheses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for APN-C3-NH-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.